molecular formula C9H11NO2 B1666588 Ethyl 4-aminobenzoate CAS No. 94-09-7

Ethyl 4-aminobenzoate

Cat. No. B1666588
CAS RN: 94-09-7
M. Wt: 165.19 g/mol
InChI Key: BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Description

Ethyl 4-aminobenzoate, also known as Benzocaine or Ethyl p-aminobenzoate, is an anesthetic that is used to relieve pain and itching associated with minor burns, sunburn, scrapes, and insect bites . It is the active ingredient in many over-the-counter anesthetic ointments . It is also used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde .


Synthesis Analysis

This compound can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The synthesis involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO2 . Its molecular weight is 165.19 g/mol . The SMILES string representation is CCOC(=O)c1ccc(N)cc1 .


Chemical Reactions Analysis

This compound can afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It may also be used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 88-90 °C .

Scientific Research Applications

Environmental Behavior and Photocatalytic Profile

Ethyl 4-aminobenzoate (Et-PABA) is used in sunscreens and anesthetic ointments. A study explored its occurrence in seawater and drinking water sources, evaluating its transformation products and environmental fate. Although Et-PABA wasn't detected in water samples, its transformation via photocatalysis was analyzed, indicating lesser toxicity in irradiation transformation products compared to the parent compound (Li et al., 2017).

Resin for Contaminant Removal

A resin created from a derivative of 4-aminobenzoic acid demonstrated selectivity for removing contaminants like chromate from water, offering a potential method for environmental remediation (Heininger & Meloan, 1992).

Thermal and Structural Properties

The thermal and structural properties of ethyl 2- and 3-aminobenzoates were analyzed using calorimetric experiments and computational calculations. These studies provide insight into the energetic effects and intramolecular interactions within these compounds (Ledo et al., 2019).

Spectroscopic Characterization

Spectroscopic studies on this compound (EAB) in the solid phase involved evaluating its fundamental vibrational wavenumbers and geometrical parameters. Such research aids in understanding the molecular structure and behavior of EAB (Muthu & Paulraj, 2013).

Removal and Recovery of Oxyanions

This compound derivatives have been studied for their ability to selectively precipitate certain oxyanions, offering potential applications in the removal and recovery of specific elements from solutions (Heininger & Meloan, 1992).

Continuous-Flow Synthesis Applications

A study on the continuous-flow synthesis of Benzocaine (ethyl p-aminobenzoate) showed optimized production methods, underlining the industrial relevance of this compound in the pharmaceutical sector (França et al., 2020).

Degradation in Water Treatment

The degradation of Et-PABA through the UV/persulfate process was investigated, revealing effective removal and degradation pathways, pertinent to water treatment applications (Han et al., 2019).

Mechanism of Action

Target of Action

Ethyl 4-aminobenzoate, also known as benzocaine, primarily targets the voltage-dependent sodium channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

The interaction of this compound with its targets involves the blockade of these sodium channels . By binding to specific parts of the sodium ion channel on the nerve membrane, this compound reduces the passage of sodium ions through the sodium ion channel . This action inhibits the influx of sodium into the nerve fiber, preventing the formation of an action potential . As a result, the conduction of nerve impulses is blocked, leading to a loss of sensation in the local area where this compound is applied .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By blocking the sodium channels, this compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption affects the downstream effects of nerve impulse conduction, including the sensation of pain .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a topical anesthetic, this compound is usually applied directly to the area where pain relief is needed . It is absorbed through the skin or mucous membranes and distributed to the local area . This compound is metabolized into at least three compounds by acetylation and hydrolysis . It is then excreted primarily in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain sensation. By blocking the conduction of nerve impulses, this compound causes a temporary loss of sensation in the local area where it is applied . This results in a numbing effect, providing relief from pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the product is insoluble and sinks in water, which may affect its distribution in aquatic environments . Additionally, it has been found to be toxic to terrestrial vertebrates .

Safety and Hazards

Ethyl 4-aminobenzoate can cause skin and eye irritation upon contact . Ingestion or inhalation of the compound may cause irritation to the digestive or respiratory systems . Long-term or repeated exposure to this compound may cause damage to the liver or kidneys .

properties

IUPAC Name

ethyl 4-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
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InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N
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Molecular Formula

C9H11NO2
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Related CAS

23239-88-5 (hydrochloride)
Record name Benzocaine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8021804
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Molecular Weight

165.19 g/mol
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Physical Description

Solid
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Boiling Point

310 °C
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Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C
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Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.
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Color/Form

Rhombohedra from ether, Needles from water

CAS RN

94-09-7
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Melting Point

92 °C
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Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (5.0 g, 36.46 mmol) in 500 mL 3-neck round bottomed flask, fitted with a condenser, thermometer, addition funnel, stir bar, and nitrogen atmosphere, was dissolved in ethanol (100 mL). Next ethanol/HCl saturate (from bubbling concentrated HCl through ethanol) was added dropwise, by addition funnel. Then stirred at reflux for 1 h, cooled to room temperature, and stirred an additional 104 hours. Reaction mixture was then concentrated under reduced vacuum, and dissolved in ethyl acetate, and washed with water (2×50 mL), dried (K2CO3), filtered and concentrated under reduced vacuum, yielding 3.56 g of an off-white solid. This material was purified by silica gel chromatography, using a Waters HPLC Prep 2000, over one Prep-Pak, in a 1:1 hexanes:ethyl acetate solvent system, yielding the title compound as 2.35 g (39%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-aminobenzoate
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Ethyl 4-aminobenzoate
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Ethyl 4-aminobenzoate
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Ethyl 4-aminobenzoate
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Ethyl 4-aminobenzoate
Reactant of Route 6
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Ethyl 4-aminobenzoate

Q & A

Q1: How does ethyl 4-aminobenzoate exert its anesthetic effect?

A1: this compound acts primarily by blocking voltage-gated sodium channels on neuronal membranes. [] This inhibition prevents the transmission of nerve impulses, leading to a localized loss of sensation, including pain. []

Q2: What are the downstream effects of this compound's interaction with its target?

A2: Blocking sodium channels with this compound disrupts the depolarization phase of the action potential, effectively preventing the propagation of nerve signals. This results in temporary numbness in the area where the drug is applied. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H11NO2, and its molecular weight is 165.19 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: this compound has been extensively characterized using various spectroscopic techniques. Key data includes infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and mass spectrometry. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns. [, , ]

Q5: What is known about the stability of this compound under various conditions?

A5: this compound demonstrates good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [] This sensitivity to pH is an important consideration for its formulation and storage.

Q6: Has this compound been explored for catalytic applications?

A6: While this compound is primarily known for its anesthetic properties, it has been employed as a reactant in various organic synthesis reactions. For example, it serves as a starting material for synthesizing Schiff bases, which have diverse applications in coordination chemistry and materials science. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to analyze the electronic structure, molecular geometry, and spectroscopic properties of this compound. [, ] These studies provide insights into its chemical behavior and reactivity. [, ]

Q8: How do structural modifications of this compound affect its anesthetic potency?

A8: Studies exploring structural analogs of this compound, such as alpha- and beta-methylprocaine, indicate that modifications to the alkyl chain length and branching can significantly influence its anesthetic activity. [, ] For instance, altering the position of the methyl group on the procaine molecule (alpha- vs. beta-) has been shown to impact its anesthetic potency. [, ]

Q9: What are some formulation strategies used to enhance the stability or bioavailability of this compound?

A9: Formulation strategies often involve incorporating excipients that adjust the pH to ensure stability. [] For example, the addition of antioxidants can help mitigate degradation due to oxidation. []

Q10: How is this compound metabolized in the body?

A10: Research using rabbit models demonstrated that this compound is primarily metabolized in the liver by esterases. [] The primary metabolic pathway involves the hydrolysis of the ester bond. [] The metabolic pattern can differ depending on the route of administration (dermal vs. arterial). []

Q11: What in vitro models have been used to study the effects of this compound?

A11: Organotypic cultures of chick embryonic dorsal root ganglia have been employed to assess the neurotoxic effects of this compound. [] These cultures provide a valuable tool for investigating the compound's impact on neuronal growth and survival. []

Q12: What are the known toxicological properties of this compound?

A12: While generally considered safe for topical use, this compound can cause allergic reactions in some individuals. [] High concentrations or prolonged exposure can lead to systemic toxicity, with effects on the central nervous system.

Q13: What is the environmental fate of this compound, particularly in aquatic ecosystems?

A13: this compound, as a common ingredient in sunscreens, enters aquatic environments through recreational activities and wastewater discharge. [] Studies have detected its presence in rivers and even fish tissues, raising concerns about potential ecological impacts. []

Q14: What analytical techniques are commonly used to detect and quantify this compound?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is widely employed for analyzing this compound. [, ] This technique allows for the separation and quantification of the compound in complex mixtures. [, ]

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